

Technical Guide: Physicochemical Properties of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Cat. No.: B084328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS No. 15116-34-4) is a keto carboxylic acid with a molecular structure that makes it a subject of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, containing both a ketone and a carboxylic acid group, allows for a variety of chemical transformations, positioning it as a potential building block for more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its study.

Physicochemical Properties

The known physicochemical properties of **2,2-Dimethyl-4-oxo-4-phenylbutanoic acid** are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.

Property	Value	Source(s)
CAS Number	15116-34-4	[1] [2]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1] [3] [4]
Molecular Weight	206.24 g/mol	[3] [4]
Boiling Point	364.6 °C at 760 mmHg	[3] [5]
Flash Point	188.5 °C	[3] [5]
Density	1.135 g/cm ³	[3]
LogP (predicted)	2.37020	[3]
pKa (estimated)	~4.5 (by analogy to 4-oxo-4-phenylbutanoic acid)	[6]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide (by analogy).	[7]
Appearance	Assumed to be a solid at room temperature (by analogy to similar compounds).	[6] [7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,2-Dimethyl-4-oxo-4-phenylbutanoic acid** are not readily available in published literature. However, based on established chemical principles and known reactions for similar compounds, the following protocols can be applied.

Synthesis via Friedel-Crafts Acylation

The primary route for synthesizing **2,2-Dimethyl-4-oxo-4-phenylbutanoic acid** is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride.[\[3\]](#) The following protocol is adapted from the synthesis of the closely related 4-oxo-4-phenylbutanoic acid.[\[8\]](#)

Materials:

- Anhydrous aluminum chloride (AlCl_3)
- 2,2-Dimethylsuccinic anhydride
- Anhydrous benzene
- Concentrated hydrochloric acid (HCl)
- Ice
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Recrystallization solvent (e.g., benzene or a mixture of ethyl acetate and hexanes)

Procedure:

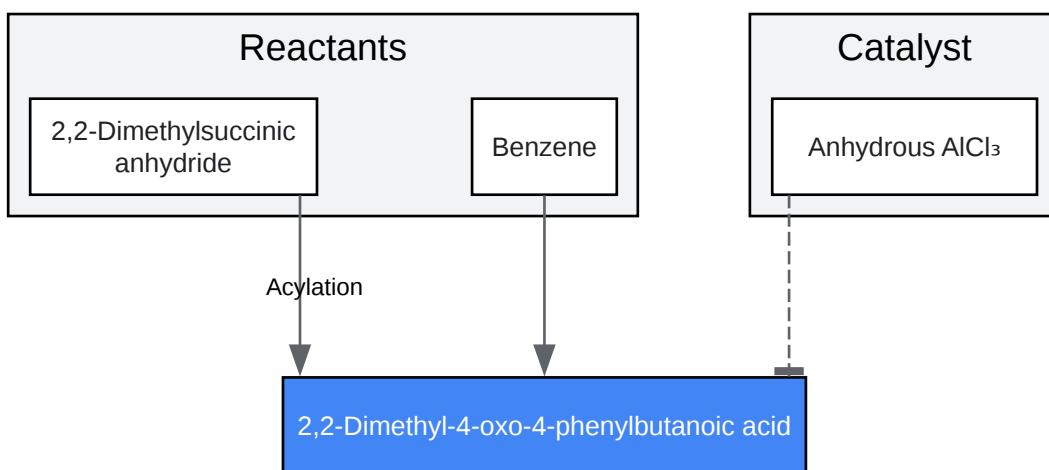
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (a molar ratio of at least 2:1 of AlCl_3 to the anhydride is recommended).[8] The apparatus must be completely dry and protected from atmospheric moisture.
- Addition of Reactants: Add anhydrous benzene to the flask. Slowly add a solution of 2,2-dimethylsuccinic anhydride in benzene from the dropping funnel to the stirred suspension of aluminum chloride.
- Reaction: Heat the mixture under reflux.[8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[8]
- Workup: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic layers.

- Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[8] Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.[8]

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) is a critical parameter. For keto acids, this can be complex due to the potential for keto-enol tautomerism. A general method using Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Principle: The chemical shifts of protons or carbons near the carboxylic acid group are sensitive to the protonation state of the molecule. By monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be determined.

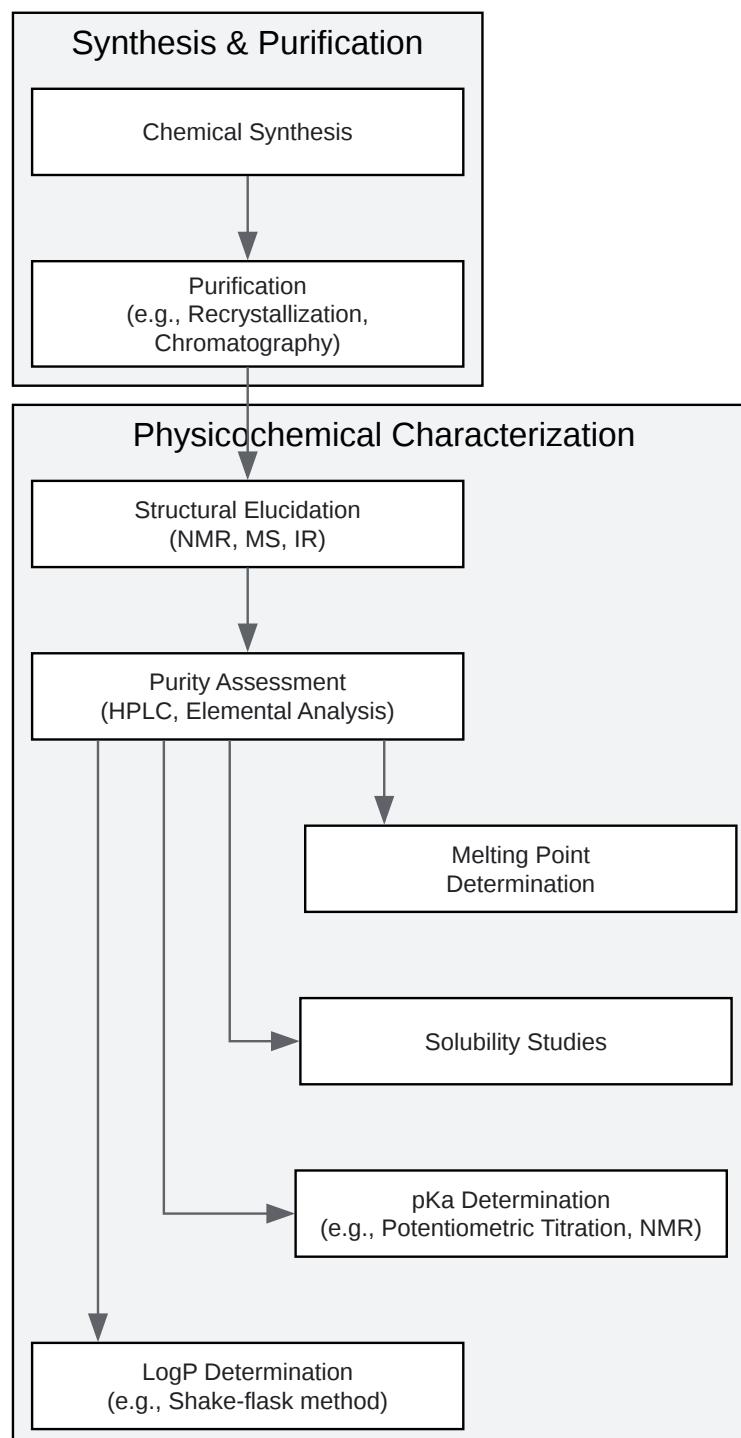

Procedure Outline:

- Sample Preparation: Prepare a series of samples of **2,2-Dimethyl-4-oxo-4-phenylbutanoic acid** in a mixed solvent system (e.g., 9:1 H₂O:D₂O) at a constant ionic strength.
- pH Adjustment: Adjust the pH of each sample to a different value across a range of at least 3 pH units centered around the estimated pKa.
- NMR Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.
- Data Analysis: Plot the chemical shift of a specific nucleus (e.g., the protons on the carbon adjacent to the carbonyl group) against the measured pH of each sample. Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa.

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates the Friedel-Crafts acylation reaction for the synthesis of **2,2-Dimethyl-4-oxo-4-phenylbutanoic acid**.



[Click to download full resolution via product page](#)

Synthesis of **2,2-Dimethyl-4-oxo-4-phenylbutanoic acid**.

Experimental Workflow

This diagram outlines a general workflow for the physicochemical characterization of a novel chemical entity like **2,2-Dimethyl-4-oxo-4-phenylbutanoic acid**.

[Characterized Compound](#)[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-DIMETHYL-4-OXO-4-PHENYL-BUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2-DIMETHYL-4-OXO-4-PHENYLBUTYRIC ACID | 15116-34-4 [chemicalbook.com]
- 3. globalchemmall.com [globalchemmall.com]
- 4. 15116-34-4|2,2-Dimethyl-4-oxo-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 5. 2,2-dimethyl-4-oxo-4-phenylbutanoic acid15116-34-4,Purity96%_Fluorochem Ltd. [molbase.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084328#physicochemical-properties-of-2-2-dimethyl-4-oxo-4-phenylbutanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com